molecular formula C16H18N2O5S B5115691 N-(2-METHOXY-4-NITROPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-(2-METHOXY-4-NITROPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5115691
M. Wt: 350.4 g/mol
InChI Key: CMBIPEVSFCCOKA-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps One common method includes the nitration of 2-methoxybenzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide groupThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and sulfonation, and alkyl halides for the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-nitrophenyl)benzamide
  • N-(2-Methoxy-4-nitrophenyl)-2-methylpropanamide
  • N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide

Uniqueness

N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and trimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a broader range of applications and interactions in various scientific fields .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(18(19)20)9-15(14)23-4/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBIPEVSFCCOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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